4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the cyclopenta[b]pyridine family. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a cyclopentane ring fused to a pyridine ring, with an ethoxy group attached to the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through various methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .
Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction leads to the formation of the target bicyclic cyclopenta[b]pyridine structure through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. The compound can form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
2,3-Cyclopentenopyridine: Another related compound with a different ring structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-6-7-11-9-5-3-4-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
ACGNDKCRZCHEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCCC2=NC=C1 |
Origin of Product |
United States |
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